Broad Multi-Pathogen T3SS Inhibition Spectrum of INP0010 Versus Narrower-Profile Inhibitors
INP0010 demonstrates validated T3SS inhibitory activity across four distinct Gram-negative genera—Yersinia, Salmonella, Escherichia coli, and Chlamydia—making it the broadest-spectrum compound in the standardized T3SS inhibitor training set. By contrast, Compound 3 (CAS 443329-02-0) was validated only against Yersinia and Pseudomonas [1], and Compound 20 (CAS 489402-27-9) was validated only against Yersinia [1]. This cross-species breadth means INP0010 can serve as a universal positive control in T3SS screening pipelines, reducing the need to procure and validate multiple species-specific inhibitor controls.
| Evidence Dimension | Number of validated pathogen genera with confirmed T3SS inhibition |
|---|---|
| Target Compound Data | 4 genera (Yersinia, Salmonella, E. coli, Chlamydia) [REFS-1, REFS-2] |
| Comparator Or Baseline | Compound 3: 2 genera (Yersinia, Pseudomonas); Compound 20: 1 genus (Yersinia) [1] |
| Quantified Difference | 2- to 4-fold greater breadth of validated pathogen coverage versus Compounds 3 and 20 |
| Conditions | Standardized six-assay experimental pipeline assessing T3SS gene expression, effector secretion, and translocation across multiple bacterial species [1] |
Why This Matters
A broader validated pathogen spectrum reduces the number of control compounds needed for multi-species T3SS experiments and positions INP0010 as the more efficient procurement choice for pan-pathogen anti-virulence screening programs.
- [1] Morgan JM, Lam HN, Delgado J, Luu J, Mohammadi S, Isberg RR, Wang H, Auerbuch V. An Experimental Pipeline for Initial Characterization of Bacterial Type III Secretion System Inhibitor Mode of Action Using Enteropathogenic Yersinia. Front Cell Infect Microbiol. 2018;8:404. Table 4. View Source
- [2] VFDB Anti-Virulence Compound Database. (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (AVDID: AVD0009). View Source
